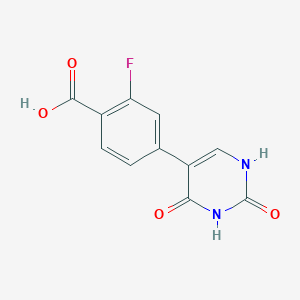
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-Cl-MOP-DHP) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to changes in the biochemical and physiological responses of the body. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a low solubility in water, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
The potential future directions for 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into the mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to a better understanding of its effects on the body. Additionally, further research into the synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its synthesis and purification. Finally, further research into the solubility of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its use in laboratory experiments.
Synthesemethoden
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process that involves the reaction of 5-chloro-2-methoxyphenol with 2,4-dihydroxypyrimidine in aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The product is then isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties, and has been used in the study of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAWODPFFUKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)

![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)